molecular formula C25H23BrN2O5 B11558197 2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Cat. No.: B11558197
M. Wt: 511.4 g/mol
InChI Key: YCUGISSRFAOWBP-JFLMPSFJSA-N
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Description

2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes ethoxy, methylphenoxy, acetamido, and bromobenzoate groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. The process may involve reactions like esterification, amidation, and bromination to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Techniques like chromatography and crystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.

Scientific Research Applications

2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and biological activities

Properties

Molecular Formula

C25H23BrN2O5

Molecular Weight

511.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C25H23BrN2O5/c1-3-31-23-14-18(8-13-22(23)33-25(30)19-9-11-20(26)12-10-19)15-27-28-24(29)16-32-21-7-5-4-6-17(21)2/h4-15H,3,16H2,1-2H3,(H,28,29)/b27-15+

InChI Key

YCUGISSRFAOWBP-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2C)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2C)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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